molecular formula C8H5Cl2N B186466 2-(2,3-dichlorophenyl)acetonitrile CAS No. 3218-45-9

2-(2,3-dichlorophenyl)acetonitrile

Cat. No.: B186466
CAS No.: 3218-45-9
M. Wt: 186.03 g/mol
InChI Key: CZLINJDTCHACEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2,3-dichlorophenyl)acetonitrile can be synthesized through several methods. One common route involves the chlorination of p-xylene followed by cyanidation. Specifically, p-xylene reacts with hydrogen cyanide to form 2,3-dichlorophenylacetic acid, which is then decarboxylated to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, cyanidation, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-dichlorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenylacetonitriles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(2,3-dichlorophenyl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)acetonitrile, particularly as a pesticide, involves its toxic effects on target organisms. It disrupts their physiological processes, ultimately leading to their elimination . The molecular targets and pathways involved in its action are still under investigation, but it is known to interfere with essential biological functions in pests.

Biological Activity

2-(2,3-Dichlorophenyl)acetonitrile is an organic compound with significant biological activity, primarily due to its structural characteristics, including a cyano group and dichlorophenyl moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in neuropharmacology and as a precursor for the synthesis of various pharmaceuticals.

Chemical Structure and Properties

  • Molecular Formula: C9H7Cl2N
  • Molecular Weight: Approximately 220.06 g/mol
  • Structure:
    • Contains a cyano group (-C≡N) which enhances its reactivity.
    • The presence of two chlorine atoms on the phenyl ring increases its lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Neuroprotective Effects: Studies have shown that derivatives of this compound can modulate neurotransmitter systems, influencing neuronal excitability and providing potential anti-convulsant effects. This is particularly relevant in the development of drugs like Lamotrigine, which is used to treat epilepsy .
  • Antioxidant Properties: The compound has been noted for its ability to scavenge free radicals, contributing to cellular protection against oxidative stress .
  • Enzyme Inhibition: It has been investigated for its inhibitory effects on certain enzymes involved in metabolic pathways, which may lead to therapeutic benefits in various conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Neurotransmitter Systems:
    • Alters levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and seizure control.
  • Electrophilic Reactions:
    • The cyano group allows for nucleophilic substitution reactions, enabling the compound to interact with various biological targets.
  • Cell Signaling Pathways:
    • Influences pathways related to cell survival and apoptosis, particularly under stress conditions induced by chemotherapeutic agents .

Study 1: Neuroprotective Effects

A study demonstrated that this compound derivatives significantly reduced neuronal cell death in models of oxidative stress. The compound was shown to enhance cell viability by up to 70% compared to untreated controls when exposed to oxidative agents such as hydrogen peroxide .

Study 2: Antioxidant Activity

In vitro assays revealed that this compound exhibited strong antioxidant activity, with an IC50 value comparable to well-known antioxidants. This suggests potential applications in preventing neurodegenerative diseases where oxidative stress plays a critical role .

Study 3: Enzyme Interaction

Research indicated that this compound inhibits specific enzymes involved in lipid metabolism, leading to altered cholesterol levels in treated cells. This effect could have implications for treating metabolic disorders.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity IndexNotable Activities
2-(2-Chlorophenyl)acetonitrile2856-63-50.93Anticonvulsant
2-(2,6-Dichlorophenyl)acetonitrile3215-64-30.93Neuroprotective
3-Chloro-4-(cyanomethyl)benzonitrile1261672-27-80.88Antioxidant

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the presence of both chloro and cyano groups, which enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLINJDTCHACEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281648
Record name 2,3-Dichlorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3218-45-9
Record name 2,3-Dichlorophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dichlorophenyl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To guanidine hydrochloride (25.4 kg, 266 mole) in methanol (60 litres) was added 30% w/w sodium methoxide in methanol solution (49.2 kg, 273.3 mole). The suspension was heated to 55° C.±2° C. The toluene solution of 2-(2,3-dichlorophenyl)-3-ethoxy-4-fluoro-2-butenenitrile was added over a period of 45 minutes and the resultant mixture was boiled under reflux for 4 hours, cooled then quenched into water (230 litres). The solid precipitate was washed with 5 portions of methanol (25 litres) to yield the racemate as an off white solid (26.3 kg, 38% yield from 2,3-dichlorophenylacetonitrile).
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25.4 kg
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sodium methoxide
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60 L
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49.2 kg
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2-(2,3-dichlorophenyl)-3-ethoxy-4-fluoro-2-butenenitrile
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resultant mixture
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Synthesis routes and methods II

Procedure details

2,3-Dichlorobenzylchloride (5.0 g, 25.5 mmol) was dissolved in 100 ml DMSO. 9.2 g NaCN (188 mmol) were added and the mixture stirred at room temperature for 16 hours. The reaction mixture was diluted with water, and the product extracted with ether. The organic layers were washed with water (2×) and brine, then dried over magnesium sulfate, filtered and concentrated. The product was used as. Crude yield˜quantitative. An analytical sample was purified by column chromatography on silica, using a gradient from 10% to 75% dichloromethane in hexanes as eluent. The combined aqueous layers and wash liquids were treated with 100 ml bleach to oxidize the excess cyanide to less toxic materials.
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5 g
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100 mL
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9.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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